Ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate
CAS No.: 1194374-18-9
Cat. No.: VC15960598
Molecular Formula: C10H10N2O2S
Molecular Weight: 222.27 g/mol
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1194374-18-9 |
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Molecular Formula | C10H10N2O2S |
Molecular Weight | 222.27 g/mol |
IUPAC Name | ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate |
Standard InChI | InChI=1S/C10H10N2O2S/c1-2-14-10(13)7-8-6(15-9(7)11)4-3-5-12-8/h3-5H,2,11H2,1H3 |
Standard InChI Key | ATWCWWHTHRMICU-UHFFFAOYSA-N |
Canonical SMILES | CCOC(=O)C1=C(SC2=C1N=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a bicyclic system where a thiophene ring (a five-membered aromatic ring containing sulfur) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom). The amino (–NH₂) and ethoxycarbonyl (–COOEt) groups are positioned at the 2- and 3-positions, respectively (Figure 1) . The SMILES notation CCOC(=O)C1=C(SC2=C1N=CC=C2)N explicitly defines this arrangement, highlighting the connectivity of the ester and amino substituents .
Physical Constants
While experimental data specific to this compound are sparse, analogous thienopyridine derivatives provide insights into its likely properties:
The density and melting point are extrapolated from structurally similar compounds, as precise measurements for this isomer remain unreported . The ester group contributes to moderate polarity, suggesting solubility in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Synthesis and Reaction Chemistry
Synthetic Routes
The synthesis of ethyl 2-aminothieno[3,2-b]pyridine-3-carboxylate can be achieved through cyclization strategies analogous to those used for related thienopyridines. A plausible route involves:
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Cyclocondensation: Reacting 2-aminonicotinaldehyde with ethyl thioglycolate under acidic conditions to form the thienopyridine core .
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Functionalization: Introducing the amino and ester groups via nucleophilic substitution or condensation reactions .
Example Protocol (adapted from Scheme 1 in ):
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Starting Material: 2-Chloro-3-cyanopyridine (8) undergoes a Suzuki–Miyaura coupling with phenylboronic acid in dioxane/Pd(PPh₃)₄ to yield 2-phenyl-3-cyanopyridine (9).
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Thioether Formation: Treatment with ethyl thioglycolate and triethylamine generates ethyl 2-(3-cyanopyridin-2-ylthio)acetate.
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Cyclization: Heating in ethanol induces intramolecular cyclization, forming the thieno[3,2-b]pyridine core.
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Amination: Selective amination at the 2-position using ammonium hydroxide or hydrazine hydrate .
Reactivity
The amino and ester groups enable diverse derivatizations:
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Acylation: Reaction with acetic anhydride yields acetylated derivatives .
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Nucleophilic Substitution: The amino group participates in Sandmeyer reactions to introduce halogens or other substituents .
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Ester Hydrolysis: Basic hydrolysis converts the ester to a carboxylic acid, enabling further functionalization via amide coupling.
Table 2: Representative Reactions of Ethyl 2-Aminothieno[3,2-b]pyridine-3-carboxylate
Reaction Type | Reagents/Conditions | Product |
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Acylation | Acetic anhydride, reflux | 2-Acetamidothieno[3,2-b]pyridine-3-carboxylate |
Suzuki Coupling | Arylboronic acid, Pd catalyst | 6-Aryl-substituted derivatives |
Ester Hydrolysis | NaOH (aqueous), reflux | 2-Aminothieno[3,2-b]pyridine-3-carboxylic acid |
These transformations underscore its utility as a scaffold for generating structurally diverse analogs .
Industrial and Research Applications
Medicinal Chemistry
This compound serves as a precursor for:
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Kinase Inhibitors: Analogous structures are pivotal in designing ATP-competitive kinase inhibitors.
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Antimicrobial Agents: Functionalization with sulfonamide or quinolone groups could enhance bacterial target affinity .
Materials Science
The conjugated π-system of the thienopyridine core suggests potential in:
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